6-Bromo-4-chloronicotinaldehyde
CAS No.: 1060811-24-6
Cat. No.: VC2715693
Molecular Formula: C6H3BrClNO
Molecular Weight: 220.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060811-24-6 |
|---|---|
| Molecular Formula | C6H3BrClNO |
| Molecular Weight | 220.45 g/mol |
| IUPAC Name | 6-bromo-4-chloropyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H3BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H |
| Standard InChI Key | IIBVGXCUNFIUJO-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1Br)C=O)Cl |
| Canonical SMILES | C1=C(C(=CN=C1Br)C=O)Cl |
Introduction
Chemical Identity and Physical Properties
6-Bromo-4-chloronicotinaldehyde is a heterocyclic organic compound belonging to the class of substituted pyridines. Its structural configuration features a pyridine ring with bromine at the 6-position, chlorine at the 4-position, and an aldehyde group attached to the 3-position. The compound represents an important halogenated intermediate in pharmaceutical chemistry.
Basic Identification Data
The compound's fundamental identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | 6-Bromo-4-chloronicotinaldehyde |
| Molecular Formula | C₆H₃BrClNO |
| CAS Registry Number | 1060811-24-6 |
| MFCD Number | MFCD13188856 |
| PubChem CID | 71299179 |
| Synonyms | 6-bromo-4-chloropyridine-3-carbaldehyde, 6-BROMO-4-CHLORO-3-PYRIDINECARBOXALDEHYDE |
Physicochemical Properties
The physical and chemical characteristics of 6-Bromo-4-chloronicotinaldehyde contribute to its utility in synthetic chemistry:
| Property | Value |
|---|---|
| Molecular Weight | 220.45 g/mol |
| Physical State | Solid |
| Standard Purity | 95% (commercial grade) |
| Creation Date in PubChem | April 9, 2013 |
| Last Modified in PubChem | February 22, 2025 |
The compound's structure features two electron-withdrawing halogen substituents, which significantly influence its reactivity profile, particularly with regard to the aldehyde functional group. This unique electronic environment makes it valuable for targeted synthetic applications.
Structural Features and Characteristics
The molecular structure of 6-Bromo-4-chloronicotinaldehyde consists of a pyridine ring with three substituents in specific positions. This arrangement creates a distinctive reactivity profile that differs from its structural isomers.
Structural Configuration
The pyridine ring serves as the core structure, with the nitrogen atom at position 1. The bromine substituent occupies position 6, the chlorine atom is at position 4, and the aldehyde group (CHO) is attached to position 3. This specific arrangement of substituents creates an electron-deficient system due to the electron-withdrawing nature of both halogens and the pyridine nitrogen .
Electronic and Steric Properties
The presence of two halogen atoms (bromine and chlorine) on the pyridine ring significantly influences the electronic distribution within the molecule. These electronegative elements create an electron-deficient environment, particularly enhancing the electrophilicity of the aldehyde carbon. This electronic configuration is crucial for understanding its reactivity patterns in various chemical transformations .
The steric arrangement of the substituents also plays a role in how the molecule interacts with reaction partners, potentially influencing regioselectivity in nucleophilic substitution reactions and other transformations.
Synthesis Methods
The preparation of 6-Bromo-4-chloronicotinaldehyde involves specific synthetic routes designed to achieve the desired substitution pattern on the pyridine ring.
Comparative Synthesis Approaches
While the search results provide detailed information on the synthesis of the isomeric 4-bromo-6-chloronicotinaldehyde, the synthesis of 6-bromo-4-chloronicotinaldehyde likely follows similar principles with adjusted reagents and conditions to achieve the different substitution pattern. The synthesis of the 4-bromo-6-chloro isomer involves a multi-step process starting from 4,6-dichloronicotinic acid ethyl ester .
By analogy, a potential synthetic route for 6-bromo-4-chloronicotinaldehyde might involve:
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Starting with appropriately substituted pyridine precursors
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Sequential halogenation steps to introduce bromine and chlorine atoms
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Functional group transformations to introduce the aldehyde moiety
Industrial Synthesis Considerations
The patent information for the isomeric compound highlights that efficient synthesis methods have industrial relevance. According to the patent CN-109651241-B, the synthesis of the isomeric 4-bromo-6-chloronicotinaldehyde has "mild reaction conditions, reduction in production cost and suitability for large-scale industrial production" . Similar considerations would apply to the industrial preparation of 6-bromo-4-chloronicotinaldehyde.
Applications in Pharmaceutical Chemistry
6-Bromo-4-chloronicotinaldehyde has significant applications in pharmaceutical research and development, serving primarily as an intermediate in the synthesis of biologically active compounds.
Role as a Synthetic Intermediate
The compound's structure, featuring two halogen substituents and an aldehyde group, makes it an excellent building block for constructing more complex molecular architectures. The aldehyde functionality provides a versatile handle for various transformations, including:
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Condensation reactions to form imines, oximes, or hydrazones
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Reduction to alcohols
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Oxidation to carboxylic acids
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Addition reactions with organometallic reagents
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Wittig and related olefination reactions
These transformations, coupled with potential substitution reactions at the halogenated positions, offer diverse pathways to construct pharmaceutical compounds .
| Specification | Details |
|---|---|
| Catalog Reference | QH-3941 (Combi-Blocks) |
| Available Quantities | 100mg, 250mg, 1g, and custom orders |
| Standard Purity | 95% |
| Formula Weight | 220.5 |
| Supply Format | Solid |
This availability in various quantities supports both small-scale research activities and larger development projects .
Comparative Analysis with Structural Isomers
Understanding the relationship between 6-bromo-4-chloronicotinaldehyde and its structural isomers provides valuable insights into structure-property relationships and reactivity patterns.
Isomeric Forms
The most notable isomer is 4-bromo-6-chloronicotinaldehyde, which differs only in the positions of the bromine and chlorine substituents. This isomer has its own CAS number (1060805-64-2) and slightly different physicochemical properties .
Property Comparisons
While both isomers share the same molecular formula (C₆H₃BrClNO) and similar molecular weights, their distinct structural arrangements lead to differences in reactivity and application profiles:
| Property | 6-Bromo-4-chloronicotinaldehyde | 4-Bromo-6-chloronicotinaldehyde |
|---|---|---|
| CAS Number | 1060811-24-6 | 1060805-64-2 |
| Exact Mass | Not specified in search results | 218.90900 |
| LogP | Not specified in search results | 2.31000 |
| PSA | Not specified in search results | 29.96000 |
These differences, though subtle, can significantly impact the compounds' behavior in chemical reactions and their suitability for specific applications .
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